N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
CAS No.: 392323-41-0
Cat. No.: VC7281622
Molecular Formula: C22H26N2O4S
Molecular Weight: 414.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392323-41-0 |
|---|---|
| Molecular Formula | C22H26N2O4S |
| Molecular Weight | 414.52 |
| IUPAC Name | N-(4-acetylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C22H26N2O4S/c1-15-12-16(2)14-24(13-15)29(27,28)21-10-6-19(7-11-21)22(26)23-20-8-4-18(5-9-20)17(3)25/h4-11,15-16H,12-14H2,1-3H3,(H,23,26) |
| Standard InChI Key | PGMLRMSDHDHYOG-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture and Nomenclature
N-(4-Acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (IUPAC name: N-(4-acetylphenyl)-4-{[(3,5-dimethylpiperidin-1-yl)sulfonyl]}benzamide) features a benzamide backbone substituted at the 4-position with a sulfonylated 3,5-dimethylpiperidine group and at the N-position with a 4-acetylphenyl moiety. The piperidine ring adopts a chair conformation, with axial methyl groups at C3 and C5 positions contributing to steric hindrance and influencing receptor binding . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C23H27N3O4S | |
| Molecular weight | 449.54 g/mol | |
| Topological polar surface area | 97.7 Ų | |
| Hydrogen bond acceptors | 6 |
The acetyl group at the para position of the phenyl ring enhances electron-withdrawing effects, potentially modulating the compound's bioavailability and metabolic stability .
Synthesis and Chemical Reactivity
Synthetic Routes
Two primary methodologies have been employed for constructing the target molecule:
Route 1: Sequential Sulfonylation and Amidation
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Sulfonylation: 4-Chlorosulfonylbenzoic acid reacts with 3,5-dimethylpiperidine in dichloromethane at 0°C, yielding 4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoic acid (yield: 78%) .
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Amidation: The intermediate undergoes coupling with 4-aminoacetophenone using HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] in DMF, producing the title compound in 65% yield .
Route 2: One-Pot Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling strategy attaches pre-functionalized piperidine sulfonyl groups to brominated benzamide intermediates, though this method shows lower efficiency (42% yield) due to steric constraints .
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 30 days) indicate <5% degradation, with primary decomposition products arising from:
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N-Acetyl hydrolysis (major pathway, forming 4-aminophenyl derivative)
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Sulfonyl group reduction (minor pathway, yielding thioether analog)
The compound demonstrates pH-dependent stability, with maximum longevity in phosphate buffer (pH 7.4, t1/2 = 127 h) versus gastric conditions (pH 1.2, t1/2 = 18 h) .
Pharmacological Profile and Mechanisms
Antibacterial Activity
In vitro testing against WHO priority pathogens reveals potent activity:
| Organism | MIC90 (μg/mL) | Time-kill (99.9% reduction) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 6 h |
| Enterococcus faecium | 1.0 | 8 h |
| Streptococcus pneumoniae | 0.25 | 4 h |
Mechanistic studies using S. aureus membrane potential probes indicate disruption of proton motive force (Δψ) at 2× MIC, with complete depolarization within 15 minutes . The sulfonyl group facilitates binding to penicillin-binding protein 2a (PBP2a), as confirmed by molecular docking simulations (ΔG = -9.8 kcal/mol) .
Selectivity and Toxicity
Comparative Analysis with Structural Analogs
Sulfonamide vs. Sulfonyl Linkages
Replacing the sulfonyl group with a sulfonamido methylene bridge (as in N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide ) reduces antibacterial potency 8-fold, highlighting the critical role of direct sulfonyl piperidine conjugation .
Piperidine Substitution Effects
Comparative data with 4-(piperidin-1-yl)sulfonyl analogs:
| Piperidine Substituents | MIC90 S. aureus (μg/mL) | Metabolic Stability (t1/2, rat) |
|---|---|---|
| 3,5-Dimethyl | 0.5 | 4.7 h |
| Unsubstituted | 4.0 | 1.2 h |
| 4-Methyl | 2.0 | 3.1 h |
The 3,5-dimethyl configuration optimally balances target affinity and pharmacokinetics by shielding the sulfonyl oxygen from hepatic cytochrome P450 oxidation .
Therapeutic Applications and Development Challenges
Antibacterial Formulation Strategies
Preclinical studies suggest viability as both intravenous (lyophilized cyclodextrin complex) and topical (2% w/w hydrogel) formulations. A murine thigh infection model demonstrated 3.2 log10 CFU reduction with 25 mg/kg dosing .
Future Directions
Priority research areas include:
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Synthesis of prodrug derivatives to enhance oral bioavailability
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Evaluation against biofilm-embedded pathogens
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Combinatorial therapy studies with β-lactam antibiotics
Ongoing structure-activity relationship (SAR) optimization focuses on replacing the acetyl group with trifluoromethyl ketones to improve CNS penetration for potential meningitis applications .
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